molecular formula C10H15N5O10P2 B012957 Adenosine-5'-diphosphate CAS No. 104746-05-6

Adenosine-5'-diphosphate

Cat. No. B012957
M. Wt: 427.2 g/mol
InChI Key: XTWYTFMLZFPYCI-KQYNXXCUSA-N
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Description

Adenosine-5'-diphosphate (ADP) is a nucleotide that plays a crucial role in energy metabolism in all living organisms. It is a precursor to adenosine triphosphate (ATP), which is the primary energy source for cellular processes. ADP is synthesized from adenosine monophosphate (AMP) and ATP through various enzymatic reactions.

Scientific Research Applications

Enzymatic Assay Development

ADP plays a crucial role in biochemical and clinical chemistry assays. Techniques for estimating ADP and AMP (Adenosine-5'-monophosphate) involve enzymes like myokinase, pyruvate kinase, and lactate dehydrogenase in a single assay system. This method, based on the proportional decrease of NADH, offers simplicity and speed compared to chromatographic methods (Jaworek, Gruber, & Bergmeyer, 1974).

Inhibition Studies in Biochemistry

ADP has been identified as a competitive inhibitor of 5'-nucleotidase from rat heart, demonstrating a significant impact on enzymatic activity. Magnesium was found to relieve the inhibition imposed by ADP, highlighting the complex interplay between ADP and other biological molecules (Sullivan & Alpers, 1971).

Role in Cellular Metabolism and Stress Response

ADP is central to the functioning of poly(adenosine 5′-diphosphate) ribose polymerase, a nuclear enzyme that responds to DNA damage and stress. Its activation can trigger a severe energetic crisis in cells, impacting glycolysis and mitochondrial functions. This process is particularly relevant in conditions like systemic inflammation and ischemia-reperfusion (Liaudet, 2002).

Medical Imaging Techniques

ADP-based histochemical techniques have been developed to visualize human retinal vasculature. Adenosine diphosphatase, which hydrolyzes ADP, offers a novel approach for studying the vasculature in various conditions, providing insights into the structure and function of retinal blood vessels (Lutty & Mcleod, 1992).

ATP Regeneration in Biocatalytic Processes

Emerging research shows the potential of ADP in ATP regeneration systems, critical for enzymatic reactions. New methodologies are being developed to use ADP for efficient and cost-effective ATP regeneration, offering broad applications in biochemistry and biotechnology (Andexer & Richter, 2015).

Radioassays and Kinetic Studies

ADP is utilized in radioassays for studying enzyme activities, such as in human neutrophilic leukocyte homogenates. The development of these assays has helped understand the kinetic properties and function of specific enzymes (Smith, Smith, & Peters, 1980).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883210
Record name Adenosine 5′-(trihydrogen diphosphate)
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Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ADP
Source Human Metabolome Database (HMDB)
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Product Name

Adenosine-5'-diphosphate

CAS RN

58-64-0
Record name 5′-ADP
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Record name Adenosine diphosphate
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Record name Adenosine disphosphate
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name Adenosine 5′-(trihydrogen diphosphate)
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name ADENOSINE DIPHOSPHATE
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Record name ADP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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